molecular formula C20H26N2O3S B5710610 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B5710610
M. Wt: 374.5 g/mol
InChI Key: PICPYVVTCBOKIE-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 2-ethoxyphenyl group

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylsulfonyl chloride and 2-ethoxyphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the reaction, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting their signaling pathways. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine: The presence of a chloro group can enhance the compound’s stability and alter its interaction with biological targets.

    1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine: The hydroxy group can introduce additional hydrogen bonding interactions, potentially affecting the compound’s solubility and bioavailability.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-25-19-8-6-5-7-18(19)21-11-13-22(14-12-21)26(23,24)20-10-9-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICPYVVTCBOKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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